Lipophilicity-Driven Differentiation: Calculated logP vs. Dechlorinated and Des-nitro Analogs
The target compound possesses a calculated XLogP3 of 4.1, substantially higher than that of the dechlorinated analog N-(2,6-dimethylphenyl)-4-nitrobenzamide (calculated XLogP3 ≈ 3.0) and the doubly unsubstituted analog N-(2,6-dimethylphenyl)benzamide (calculated XLogP3 = 2.9) [1][2]. This +1.1 to +1.2 logP increment, driven by the 2-chloro substituent, predicts enhanced membrane permeability and CNS penetration potential [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-4-nitrobenzamide (XLogP3 ≈ 3.0); N-(2,6-dimethylphenyl)benzamide (XLogP3 = 2.9) |
| Quantified Difference | +1.1 logP units vs. dechlorinated analog; +1.2 logP units vs. des-nitro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
For CNS-targeted screening programs or in vivo efficacy models, higher logP directly translates to different brain penetration and volume of distribution profiles, making the 2-chloro congener a distinct chemical tool from its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 773717 (2025). Computed descriptors: XLogP3 = 4.1. View Source
- [2] PubChem Compound Summary for CID 101321, N-(2,6-Dimethylphenyl)benzamide (2025). Computed descriptors: XLogP3 = 2.9. View Source
